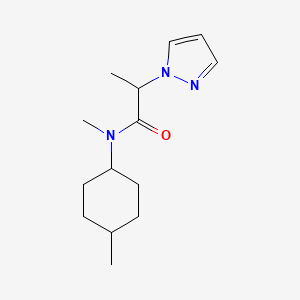
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various research fields. Moreover, the compound is relatively easy to synthesize, and its purity can be easily confirmed using analytical techniques such as HPLC and NMR.
However, one of the limitations of using 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects on certain cell types, and caution should be taken when handling and using the compound.
Orientations Futures
There are several future directions for the research on 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile. One area of interest is the development of more potent and selective analogs of the compound. This could lead to the discovery of new drugs for the treatment of various diseases.
Another area of research is the investigation of the compound's mechanism of action. Understanding how the compound exerts its biological activities could lead to the development of more effective drugs.
Moreover, the compound's potential as an antiviral agent warrants further investigation. With the current COVID-19 pandemic, the development of new antiviral drugs is of utmost importance.
Conclusion:
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is a versatile compound that has shown promise in various scientific research applications. Its broad range of biological activities makes it a valuable tool for researchers in various fields. However, caution should be taken when handling and using the compound due to its potential toxicity. Further research is needed to fully understand the compound's mechanism of action and to explore its potential as a drug candidate.
Méthodes De Synthèse
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile can be synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-6-nitropyridine-3-carbonitrile with piperidine-1-carboxylic acid in the presence of a reducing agent such as hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile has been extensively studied for its biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. The compound has also been shown to possess potential as an antiviral agent. Moreover, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-11(9-14)5-6-12(15-10)13(17)16-7-3-2-4-8-16/h5-6H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLZGKMJHRSLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)





![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

